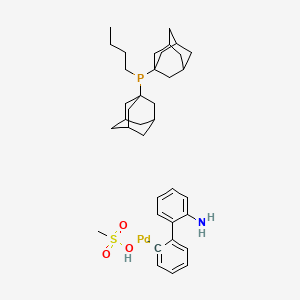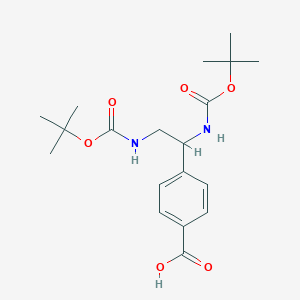![molecular formula C11H15ClN2O2S B2494748 2-Chlor-3-[(4-Methylpiperidin-1-yl)sulfonyl]pyridin CAS No. 1154872-80-6](/img/structure/B2494748.png)
2-Chlor-3-[(4-Methylpiperidin-1-yl)sulfonyl]pyridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]pyridine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by the presence of a chloro group, a sulfonyl group, and a piperidine moiety attached to a pyridine ring.
Wissenschaftliche Forschungsanwendungen
Klar! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 2-Chlor-3-[(4-Methylpiperidin-1-yl)sulfonyl]pyridin:
Pharmazeutische Entwicklung
This compound ist eine wertvolle Verbindung in der pharmazeutischen Industrie, da sie das Potenzial als Baustein für die Arzneimittelsynthese hat. Seine einzigartige Struktur ermöglicht die Herstellung verschiedener Derivate, die auf therapeutische Eigenschaften, einschließlich entzündungshemmender, schmerzlindernder und antimikrobieller Aktivitäten, getestet werden können .
Chemische Synthese
Diese Verbindung wird als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet. Seine Reaktivität und Stabilität machen es zu einem idealen Kandidaten für die Herstellung neuer chemischer Einheiten durch verschiedene organische Reaktionen, wie z. B. nukleophile Substitution und palladiumkatalysierte Kupplungsreaktionen .
Landwirtschaftliche Chemie
In der landwirtschaftlichen Chemie kann this compound bei der Entwicklung von Pestiziden und Herbiziden eingesetzt werden. Seine Fähigkeit, spezifische biologische Pfade in Schädlingen und Unkräutern zu stören, macht es zu einem vielversprechenden Kandidaten für die Entwicklung effektiverer und umweltfreundlicherer landwirtschaftlicher Chemikalien .
Materialwissenschaft
Die einzigartigen chemischen Eigenschaften der Verbindung ermöglichen ihren Einsatz bei der Entwicklung neuer Materialien. Sie kann in Polymere und andere Materialien eingearbeitet werden, um deren Eigenschaften, wie z. B. thermische Stabilität, mechanische Festigkeit und Beständigkeit gegen Abbau, zu verbessern .
Biologische Forschung
In der biologischen Forschung kann diese Verbindung als Werkzeug zur Untersuchung verschiedener biochemischer Pfade verwendet werden. Seine Fähigkeit, mit bestimmten Enzymen und Rezeptoren zu interagieren, macht es nützlich, um die Wirkmechanismen verschiedener biologischer Prozesse zu untersuchen, was zur Entdeckung neuer therapeutischer Ziele führen kann .
Umweltwissenschaften
This compound kann in den Umweltwissenschaften zur Entwicklung von Sensoren und Detektionssystemen eingesetzt werden. Seine chemische Reaktivität ermöglicht den Einsatz bei der Detektion von Schadstoffen und anderen gefährlichen Stoffen in der Umwelt, was zu einer besseren Umweltüberwachung und -schutz beiträgt .
Medizinische Chemie
In der medizinischen Chemie wird diese Verbindung auf ihr Potenzial untersucht, als Leitverbindung in der Wirkstoffforschung zu dienen. Forscher untersuchen ihre pharmakokinetischen und pharmakodynamischen Eigenschaften, um ihre Wirksamkeit und Sicherheit für potenzielle therapeutische Anwendungen zu optimieren .
Synthetische Biologie
Die Verbindung kann auch in der synthetischen Biologie zur Konstruktion und Entwicklung neuer biologischer Systeme eingesetzt werden. Seine Fähigkeit, biologische Pfade zu modulieren, kann genutzt werden, um gentechnisch veränderte Organismen mit gewünschten Merkmalen zu erzeugen, wie z. B. eine verbesserte Produktion von Biokraftstoffen oder Biokunststoffen .
Diese Anwendungen unterstreichen die Vielseitigkeit und Bedeutung von this compound in verschiedenen Bereichen der wissenschaftlichen Forschung. Wenn Sie sich für einen bestimmten Bereich näher interessieren, können Sie sich gerne an mich wenden!
Vorbereitungsmethoden
The synthesis of 2-Chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]pyridine involves several steps. One common synthetic route includes the reaction of 2-chloropyridine with 4-methylpiperidine in the presence of a sulfonylating agent. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .
Industrial production methods for
Eigenschaften
IUPAC Name |
2-chloro-3-(4-methylpiperidin-1-yl)sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2S/c1-9-4-7-14(8-5-9)17(15,16)10-3-2-6-13-11(10)12/h2-3,6,9H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMYFVWKVNCALO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
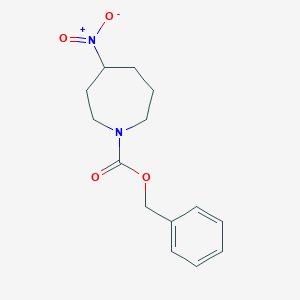
![N-(2,5-dimethylphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2494667.png)

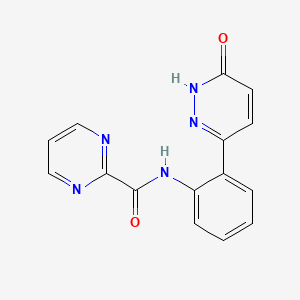
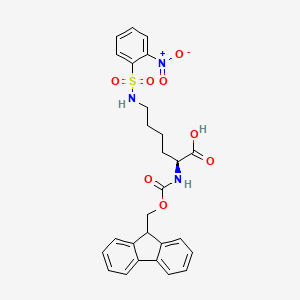


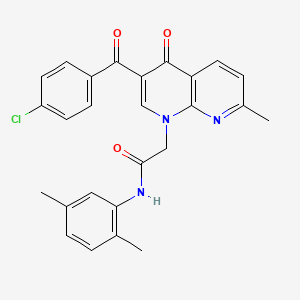
![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-chlorobenzyl)piperidine-1-carboxamide](/img/structure/B2494678.png)
![3-(2-chloro-6-fluorobenzyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494681.png)
![(Furan-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine dihydrochloride](/img/new.no-structure.jpg)

